Daurichromenic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Canonical SMILES

Antiviral Activity

One of the most studied properties of DCA is its potential to combat HIV. Studies have shown that DCA exhibits potent anti-HIV activity in cell cultures []. However, the exact mechanisms behind this activity are not fully understood. Further research is needed to explore its effectiveness and safety for human use.

Antibacterial and Antifungal Properties

DCA has also demonstrated antibacterial and antifungal properties []. This suggests it could be a valuable candidate for developing new antibiotics and antifungals. More research is required to determine its effectiveness against specific pathogens and its potential toxicity in humans.

Daurichromenic acid is a naturally occurring meroterpenoid compound primarily isolated from the plant Rhododendron dauricum. This compound is notable for its unique structural characteristics, which incorporate elements of both orsellinic acid and sesquiterpene components. Daurichromenic acid exhibits a chromene backbone, which is significant in various biological activities, particularly in pharmacology. Its molecular structure has been elucidated using techniques such as nuclear magnetic resonance and mass spectrometry, confirming its complex arrangement of carbon and functional groups, including hydroxyl and carboxylic acid moieties .

The exact mechanism of action for DCA's various biological activities is still under investigation. Here are some potential pathways:

- Antibacterial activity: DCA might disrupt bacterial cell membranes due to its lipophilic nature [].

- Anti-HIV activity: Studies suggest DCA might interfere with the early stages of the HIV replication cycle [].

- Anti-inflammatory activity: DCA may inhibit sphingomyelin synthase, an enzyme involved in inflammatory processes [].

This reaction highlights the oxidative nature of the synthesis process, which contributes to the formation of the chromene structure characteristic of daurichromenic acid . Additionally, various synthetic routes have been explored, including Knoevenagel condensation and electrocyclization methods to produce derivatives and analogs of daurichromenic acid .

Daurichromenic acid exhibits a range of biological activities, making it a compound of interest in pharmacological research. Notably, it has demonstrated anti-HIV properties, inhibiting viral replication and acting against HIV-1 with remarkable efficacy. Studies have shown that it inhibits sphingomyelin synthase activity, which is crucial in lipid metabolism and cell signaling pathways . Furthermore, daurichromenic acid has been reported to possess anti-inflammatory and antibacterial activities, contributing to its potential use in therapeutic applications .

The synthesis of daurichromenic acid can be achieved through both natural extraction from Rhododendron dauricum and synthetic methodologies. The natural extraction involves solvent-based techniques to isolate the compound from plant material. In contrast, synthetic approaches include:

- Oxidative Cyclization: Using grifolic acid as a precursor.

- Knoevenagel Condensation: Involving active methylene compounds to form intermediates that can be cyclized to yield daurichromenic acid.

- Electrocyclization: A method that facilitates the formation of the chromene structure through thermal or photochemical processes .

These methods allow for the production of both the natural compound and its derivatives for further study.

Daurichromenic acid has several applications in medicinal chemistry due to its biological activities:

- Antiviral Agents: As an anti-HIV agent, it holds promise for developing new therapies against viral infections.

- Anti-inflammatory Drugs: Its anti-inflammatory properties suggest potential use in treating inflammatory diseases.

- Antibacterial Agents: The compound's antibacterial activity may lead to applications in combating resistant bacterial strains .

Research into the interactions of daurichromenic acid with biomolecules has revealed critical insights into its mechanism of action. For instance, studies indicate that it interacts with sphingomyelin synthase enzymes, impacting lipid metabolism significantly. The structure-activity relationship studies have shown that modifications to its structure can alter its inhibitory effects on these enzymes, providing a pathway for designing more effective derivatives .

Several compounds share structural features or biological activities with daurichromenic acid. Key similar compounds include:

- Grifolic Acid: A precursor in the biosynthesis of daurichromenic acid; it exhibits similar phytotoxic properties.

- Hongoquercin A: An antibacterial compound derived from modifications of daurichromenic acid.

- Rhododaurichromanic Acid A and B: Photochemical derivatives that arise from transformations involving daurichromenic acid.

Comparison TableCompound Structure Type Biological Activity Unique Features Daurichromenic Acid Meroterpenoid Anti-HIV, anti-inflammatory Synthesized from grifolic acid Grifolic Acid Meroterpenoid Phytotoxic Precursor to daurichromenic acid Hongoquercin A Phenolic Antibacterial Derived from methylated forms of DCA Rhododaurichromanic Acid A/B Chromene Anti-HIV Formed via photo

Molecular Formula and Stereochemical Features

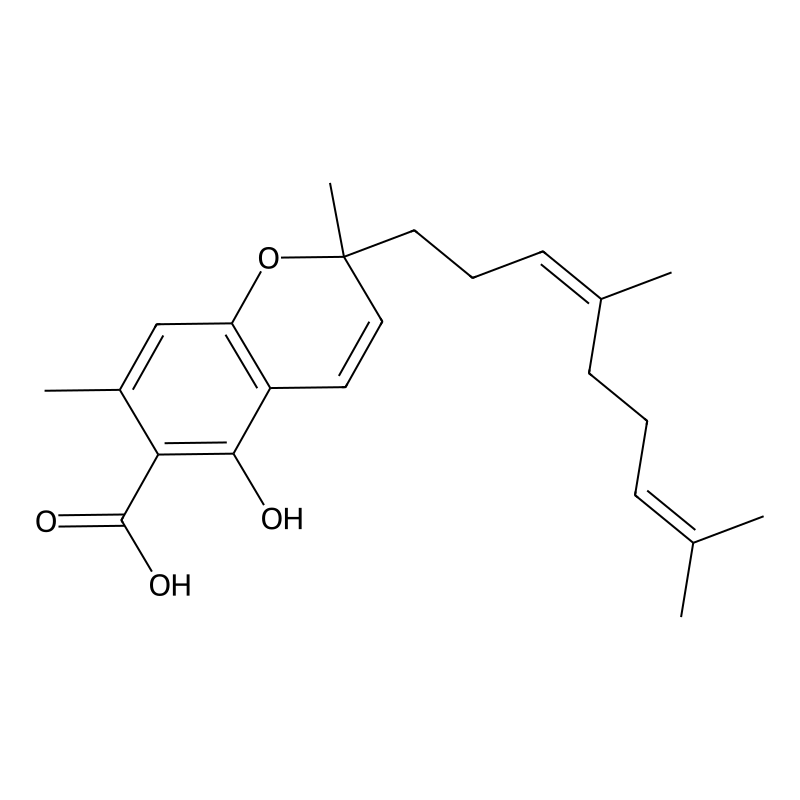

Daurichromenic acid represents a complex meroterpenoid natural product with the molecular formula C₂₃H₃₀O₄ and a molecular weight of 370.48 g/mol [1] [2] [3]. The compound is characterized by its unique hybrid structure that combines an orsellinic acid-derived chromene core with a farnesyl terpenoid side chain [8]. The complete International Union of Pure and Applied Chemistry nomenclature for this compound is (2S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-5-hydroxy-2,7-dimethylchromene-6-carboxylic acid [1] [3].

The stereochemical architecture of daurichromenic acid features a 2H-chromene ring system bearing multiple chiral centers [40] [41]. The absolute configuration has been established as (2S) at the chromene carbon, with the farnesyl side chain adopting an (E)-configuration at the C-3 position [1] [20] [40]. The molecule contains a quaternary carbon center at C-2 of the chromene ring, which bears both a methyl group and the farnesyl-derived side chain [8] [9].

Property Value Molecular Formula C₂₃H₃₀O₄ Molecular Weight 370.48 g/mol Chemical Abstracts Service Number 82003-90-5 Absolute Configuration (2S) at chromene C-2 Farnesyl Chain Configuration (3E)-4,8-dimethylnona-3,7-dienyl Stereochemical Notation (S,E)-configuration

The stereochemical features of daurichromenic acid have been definitively established through a combination of nuclear magnetic resonance spectroscopy, electronic circular dichroism calculations, and vibrational circular dichroism studies [40] [41]. The natural product exists as an optically active compound, with the (+)-enantiomer being the form isolated from Rhododendron dauricum [20] [40].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of daurichromenic acid in deuterated chloroform exhibits characteristic signals that confirm its structural assignment [8] [10] [22]. The spectrum displays a distinctive chelated hydroxyl proton at δ 11.97 ppm, indicating strong intramolecular hydrogen bonding between the phenolic hydroxyl and the adjacent carboxyl group [17] [22]. The chromene protons appear at δ 6.72 ppm (H-3, doublet, J = 10 Hz) and δ 5.47 ppm (H-4, doublet, J = 10.2 Hz), characteristic of the α,β-unsaturated system within the chromene ring [22].

¹H Nuclear Magnetic Resonance Data (CDCl₃, 500 MHz) Chemical Shift (δ ppm) Multiplicity Integration Assignment 11.97 s 1H OH (chelated) 6.72 d, J = 10 Hz 1H H-3 6.18 s 1H H-8 5.47 d, J = 10.2 Hz 1H H-4 5.05-5.11 m 2H Alkene protons (farnesyl) 2.45 s 3H CH₃-7 1.93-2.10 m 6H CH₂ (farnesyl chain) 1.66 s 3H CH₃ (farnesyl) 1.56-1.58 2s 6H 2 × CH₃ (farnesyl) 1.39 s 3H CH₃-2

The ¹³C nuclear magnetic resonance spectrum provides comprehensive structural information with signals distributed across the aliphatic, aromatic, and carbonyl regions [8] [22]. The carboxylic acid carbon resonates at approximately δ 176.3 ppm, while the phenolic carbons appear in the range of δ 157.9-161.5 ppm [22]. The chromene quaternary carbon (C-2) is observed at δ 79.8-81.0 ppm, and the farnesyl chain carbons display characteristic signals between δ 14.4-42.1 ppm [22].

Mass Spectrometry

Electrospray ionization mass spectrometry of daurichromenic acid produces a molecular ion peak at m/z 371.5 [M + H]⁺ in positive mode, confirming the molecular weight of 370.48 g/mol [8] [17]. High-resolution mass spectrometry provides an accurate mass determination of m/z 370.2144 for the molecular ion [M]⁺, which corresponds precisely to the calculated mass for C₂₃H₃₀O₄ [22]. Tandem mass spectrometry reveals characteristic fragmentation patterns, including the loss of the farnesyl chain and formation of orsellinic acid-derived fragments [21].

Mass Spectrometry Data Analysis Method m/z Value Key Fragments Electrospray Ionization-Mass Spectrometry (positive) [M + H]⁺ 371.5 Loss of farnesyl chain High Resolution Mass Spectrometry (Electron Impact) [M]⁺ 370.2144 Molecular ion peak Electrospray Ionization-Mass Spectrometry/Mass Spectrometry Fragmentation patterns Orsellinic acid moiety fragments

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of daurichromenic acid exhibits two distinct absorption maxima characteristic of the chromene chromophore [13]. The primary absorption maximum occurs at λ 324 nm with a shoulder at 296 nm, attributed to π→π* transitions within the extended conjugated system [13]. A secondary absorption maximum is observed at λ 217 nm with a shoulder at 240 nm, corresponding to high-energy electronic transitions [13].

Ultraviolet-Visible Spectroscopy Data Parameter Value/Description Significance λmax (ultraviolet) 217 nm (shoulder at 240 nm) π→π* transitions λmax (visible) 324 nm (shoulder at 296 nm) Extended conjugation Extinction coefficient High at 324 nm Suitable for quantification Fluorescence Blue fluorescence under ultraviolet Chromene moiety contribution

The compound exhibits notable fluorescence properties, displaying blue autofluorescence when exposed to ultraviolet radiation at 365 nm [9]. This fluorescent characteristic has been exploited for tissue localization studies, revealing that daurichromenic acid accumulates specifically in the glandular scales of Rhododendron dauricum leaves [9].

Comparative Analysis with Related Meroterpenoids

Daurichromenic acid belongs to the broader class of meroterpenoids, which are characterized by their hybrid polyketide-terpenoid structures [14] [15] [16]. Within this family, several structurally related compounds share common biosynthetic origins and structural motifs with daurichromenic acid [34] [35] [38].

Structural Relationships

Grifolic acid serves as the immediate biosynthetic precursor to daurichromenic acid, differing only in the absence of the chromene ring cyclization [9] [34] [38]. Both compounds share the identical molecular formula C₂₃H₃₀O₄ and molecular weight, but grifolic acid exists as a linear meroterpenoid with the orsellinic acid and farnesyl moieties connected through an ester linkage [34] [38]. The conversion of grifolic acid to daurichromenic acid occurs through an oxidative cyclization reaction catalyzed by daurichromenic acid synthase [9] [39].

Hongoquercin A represents a cyclized derivative of daurichromenic acid, featuring a tricyclic fused ring system generated through intramolecular cyclization reactions [8] [35]. This compound maintains the same molecular formula as daurichromenic acid but exhibits a more rigid structural framework due to additional ring formation [8].

Comparative Analysis of Related Meroterpenoids Compound Molecular Formula Structural Type Key Structural Feature Biosynthetic Relationship Daurichromenic Acid C₂₃H₃₀O₄ Chromene meroterpenoid Chromene ring with farnesyl chain Primary metabolite Grifolic Acid C₂₃H₃₀O₄ Linear meroterpenoid Orsellinic acid-farnesyl ester Precursor to daurichromenic acid Hongoquercin A C₂₃H₃₀O₄ Cyclized meroterpenoid Tricyclic fused system Cyclized derivative Rhododaurichromanic Acid A C₂₃H₃₀O₄ Bicyclic meroterpenoid Photocyclized derivative Photochemical product Cannabichromenic Acid C₂₁H₂₈O₂ Chromene cannabinoid Pentyl side chain Related cannabinoid

Mechanistic Distinctions

The biosynthetic pathway leading to daurichromenic acid demonstrates unique enzymatic specificity compared to related meroterpenoid systems [9] [38]. Daurichromenic acid synthase exhibits strict substrate specificity for grifolic acid, catalyzing a stereoselective oxidative cyclization that proceeds without rearrangement of the farnesyl chain geometry [9]. This contrasts with cannabinoid synthases, which catalyze more complex rearrangement reactions during cyclization [9].

The physicochemical properties of daurichromenic acid reflect its unique structural features within the meroterpenoid family [18] [19]. The predicted boiling point of 503.7 ± 50.0°C and density of 1.092 ± 0.06 g/cm³ are consistent with the molecular weight and structural complexity of the compound [18]. The predicted pKa value of 3.05 ± 0.40 reflects the acidic nature of the carboxyl group, which is influenced by the electron-withdrawing effects of the aromatic ring system [18].

The biosynthesis of daurichromenic acid proceeds through a sequential pathway involving two primary precursor molecules: orsellinic acid and grifolic acid [1] [2]. Orsellinic acid (C₈H₈O₄, molecular weight 168.15 Da) serves as the initial polyketide precursor in the biosynthetic pathway [2] [3]. This aromatic compound is synthesized through polyketide formation catalyzed by a specialized enzyme designated orcinol synthase [2] [3].

The orcinol synthase identified in Rhododendron dauricum represents a novel class of plant type III polyketide synthase that generates acetate-derived aromatic tetraketides [2] [3]. This enzyme exhibits unique characteristics compared to other plant polyketide synthases, demonstrating relatively low sequence identities and distinctive active site amino acid composition [2]. The bacterially expressed recombinant orcinol synthase preferentially accepts acetyl-coenzyme A as the starter substrate and produces orcinol as the major reaction product, along with four minor products including orsellinic acid [2] [3].

Grifolic acid (C₂₃H₂₈O₄, molecular weight 368.47 Da) functions as the immediate meroterpenoid precursor for daurichromenic acid biosynthesis [1] [4]. This compound is formed through the prenylation of orsellinic acid, specifically through the attachment of a farnesyl diphosphate moiety to the C-3 position of the orsellinic acid skeleton [4] [5]. The prenylation reaction is catalyzed by an aromatic farnesyltransferase designated RdPT1, which demonstrates strict substrate specificity for orsellinic acid as the prenyl acceptor [4] [5] [6].

The isoprenoid moiety of grifolic acid is derived from the 2-C-methyl-d-erythritol-4-phosphate pathway that operates within plastids [4] [5]. RdPT1 exhibits relaxed specificity for prenyl donor structures, accepting not only farnesyl diphosphate but also geranyl and geranylgeranyl diphosphates with modest efficiency to synthesize prenyl chain analogs of grifolic acid [4] [5] [6]. This broad substrate specificity represents a unique catalytic feature of RdPT1 that distinguishes it from other secondary metabolic aromatic prenyltransferases in plants [4] [5].

Phytochemical analysis of Rhododendron dauricum young leaves has confirmed the presence of multiple meroterpenoid constituents, including cannabigerorcinic acid (3-geranyl orsellinic acid) and 3-geranylgeranyl orsellinic acid as minor components alongside grifolic acid [1]. These findings demonstrate that the plant produces meroterpenoids with C₁₀, C₁₅, and C₂₀ isoprenoid moieties, reflecting the substrate flexibility of the biosynthetic enzymes [1].

Role of Daurichromenic Acid Synthase (RdFADOX1)

Daurichromenic acid synthase, identified as RdFADOX1, represents a novel flavoprotein oxidase that catalyzes the stereoselective oxidative cyclization of grifolic acid to produce daurichromenic acid [1] [7]. This enzyme belongs to the vanillyl alcohol oxidase family of flavoproteins and shares structural and functional similarities with cannabinoid synthases from Cannabis sativa [1] [8].

Molecular Structure and Characteristics

RdFADOX1 encodes a 533-amino acid polypeptide with a theoretical molecular weight of 57.2 kilodaltons for the mature protein after signal peptide cleavage [1]. The enzyme contains an amino-terminal signal peptide of 24 amino acids, resulting in a mature protein of 509 amino acids [1]. Multiple sequence alignment reveals moderate homologies (40% to 50%) with functionally characterized plant flavin adenine dinucleotide oxidases, including tetrahydrocannabinolic acid synthase, berberine bridge enzyme, and AtBBE-like15 [1].

The primary structure of RdFADOX1 contains a flavin adenine dinucleotide-binding domain 4 (pfam01565) in its amino-terminal half [1]. Critically, the enzyme possesses conserved amino acid residues at histidine-112 and cysteine-175 that form a bicovalent linkage to the flavin adenine dinucleotide isoalloxazine ring [1] [9]. This bicovalent attachment, characterized as a 6-S-cysteinyl,8α-N1-histidyl linkage, is essential for proper cofactor binding and enzymatic function [1] [9].

Enzymatic Properties and Reaction Mechanism

Daurichromenic acid synthase catalyzes the oxidative cyclization reaction according to the stoichiometry: grifolic acid + O₂ → daurichromenic acid + H₂O₂ [1] [10]. The enzyme exhibits remarkable catalytic efficiency with a kcat/Km value of 5.61 s⁻¹ μM⁻¹ for grifolic acid, which is more than 1,000-fold higher than those reported for cannabinoid synthases [1].

The reaction mechanism involves the formation of a chromene ring through stereoselective oxidative cyclization of the farnesyl moiety [1] [8] [10]. Unlike cytochrome P450-type cyclases, daurichromenic acid synthase operates as a soluble protein and does not require exogenously added cofactors for the reaction [1] [8]. The enzyme absolutely requires molecular oxygen as the final electron acceptor, with hydrogen peroxide produced in equimolar quantities to daurichromenic acid [1].

Biochemical analysis indicates that the oxidative reaction proceeds through an ionic intermediate rather than radical species, as demonstrated by the lack of inhibition by radical trap agents such as 2-methyl-2-nitrosopropane and N-acetyl-cysteine [1]. The enzyme demonstrates strict substrate specificity, requiring the carboxyl group of grifolic acid for substrate recognition, as evidenced by its inability to accept grifolin (the decarboxylated form of grifolic acid) as a substrate [1].

Substrate Specificity and Product Formation

RdFADOX1 exhibits remarkable stereospecificity, producing (+)-daurichromenic acid as the predominant reaction product with an enantiomeric excess value of approximately 92% [1]. The enzyme can also accept prenyl chain analogs of grifolic acid, including cannabigerorcinic acid (3-geranyl orsellinic acid) and 3-geranylgeranyl orsellinic acid, albeit with reduced catalytic efficiency [1].

When cannabigerorcinic acid serves as substrate, the enzyme produces cannabichromeorcinic acid with a Km value more than 50-fold higher than that for grifolic acid, indicating significantly reduced substrate affinity [1]. With 3-geranylgeranyl orsellinic acid, the kcat value is markedly reduced while the K_m value remains comparable to grifolic acid, suggesting that while this substrate binds adequately, it undergoes cyclization less efficiently [1].

Localization in Glandular Scales of Rhododendron dauricum

The biosynthesis and accumulation of daurichromenic acid occur specifically within the glandular scales of Rhododendron dauricum young leaves [1] [11] [12]. These specialized epidermal structures represent multicellular organs consisting of a stalk attached to the leaf epidermis and a circular-shaped expanded cap composed of central cells, inner rim cells, and outer rim cells [1].

Tissue-Specific Expression and Enzyme Distribution

Semiquantitative reverse transcription polymerase chain reaction analysis demonstrates that the RdFADOX1 gene is expressed predominantly in glandular scales compared to scale-removed young leaves [1]. This tissue-specific expression pattern correlates directly with the previously reported distribution of daurichromenic acid content in different plant tissues [1].

Oxidative Cyclization and Stereoselectivity

The oxidative cyclization catalyzed by daurichromenic acid synthase represents a sophisticated enzymatic transformation that involves the stereoselective formation of a chromene ring from the farnesyl moiety of grifolic acid [1] [10] [13]. This reaction exemplifies the complex interplay between flavin-dependent oxidation and precise stereochemical control in natural product biosynthesis.

Mechanism of Oxidative Cyclization

The oxidative cyclization proceeds through a flavin adenine dinucleotide-dependent mechanism that utilizes molecular oxygen as the terminal electron acceptor [1] [14] [15]. The reaction initiates with the reduction of the covalently bound flavin adenine dinucleotide cofactor by the substrate, followed by reoxidation through interaction with molecular oxygen [14] [16]. This process generates hydrogen peroxide as a stoichiometric byproduct, confirming the oxidative nature of the transformation [1].

The cyclization mechanism involves the formation of reactive intermediates that facilitate the intramolecular cyclization of the farnesyl chain [1] [10]. Unlike radical-mediated processes, the reaction proceeds through ionic intermediates, as demonstrated by the lack of inhibition by radical scavengers [1]. The stereoselective nature of the cyclization suggests precise positioning of the substrate within the enzyme active site, enabling controlled formation of the chromene ring with defined stereochemistry [1].

Homology modeling studies based on the crystal structure of tetrahydrocannabinolic acid synthase reveal significant differences in active site residues between daurichromenic acid synthase and related enzymes [1]. For example, tyrosine-484, which functions as the general base in tetrahydrocannabinolic acid synthase, is replaced by cysteine-477 in daurichromenic acid synthase [1]. These amino acid substitutions likely contribute to the unique substrate coordination and catalytic processes that determine the stereochemical outcome of the cyclization reaction [1].

Flavin Adenine Dinucleotide Cofactor Function

The bicovalent attachment of flavin adenine dinucleotide through histidine-112 and cysteine-175 residues plays crucial roles in the oxidative cyclization mechanism [1] [9] [17]. This unusual cofactor linkage, characterized as a 6-S-cysteinyl,8α-N1-histidyl modification, significantly influences the redox potential and catalytic properties of the enzyme [9] [17].

Studies on related bicovalent flavoenzymes demonstrate that both covalent linkages contribute additively to enhance the flavin redox potential [9]. The 6-S-cysteinyl linkage increases the redox potential by approximately 50 millivolts, while the 8α-N1-histidyl linkage provides similar enhancement [9]. This elevated redox potential facilitates the oxidation of grifolic acid and drives the subsequent cyclization reaction [9] [17].

The covalent flavin attachment also ensures proper cofactor positioning and stability within the enzyme active site [9]. The bicovalent linkage creates a well-organized flavin adenine dinucleotide-binding cavity that maintains the cofactor in the optimal orientation for substrate binding and oxidation [9]. This structural organization is essential for the stereoselective cyclization, as it positions the farnesyl moiety for controlled intramolecular reaction [1].

Stereoselective Product Formation

Daurichromenic acid synthase demonstrates remarkable stereoselectivity, producing (+)-daurichromenic acid with an enantiomeric excess of approximately 92% [1]. This high degree of stereochemical control reflects the precise three-dimensional organization of the enzyme active site and the specific interactions between the enzyme and substrate during the cyclization process [1].

The stereoselective cyclization involves the formation of a chromene ring through a mechanism that controls both the regiochemistry and stereochemistry of bond formation [1] [18]. The enzyme active site provides a chiral environment that favors the formation of one enantiomer over the other, likely through specific amino acid residues that interact with different portions of the substrate molecule [1].

Comparative analysis with cannabinoid synthases reveals similarities in the overall cyclization strategy but differences in the specific stereochemical outcomes [1] [8]. While cannabinoid synthases also catalyze oxidative cyclization of prenyl groups, they produce different ring systems and stereoisomers, reflecting the distinct active site architectures and substrate-binding modes [1] [8].

Substrate Specificity and Cyclization Efficiency

The stereoselectivity of daurichromenic acid synthase extends to its recognition of different prenyl chain lengths, though with varying efficiency [1]. The enzyme preferentially cyclizes the farnesyl group of grifolic acid, but can also accommodate geranyl and geranylgeranyl chains to produce structural analogs [1].

The kinetic analysis reveals that prenyl chain length significantly affects both substrate binding and cyclization efficiency [1]. Cannabigerorcinic acid (with a geranyl chain) exhibits a K_m value more than 50-fold higher than grifolic acid, indicating reduced substrate affinity [1]. Conversely, 3-geranylgeranyl orsellinic acid shows comparable binding affinity but reduced turnover rate, suggesting that the longer prenyl chain impedes the cyclization process [1].

These substrate specificity patterns reflect the optimization of the enzyme active site for the natural farnesyl substrate while maintaining some flexibility for related structures [1]. The stereoselective cyclization mechanism ensures that even with alternative substrates, the enzyme maintains control over the stereochemical outcome of the reaction [1].

XLogP3

6.7

Appearance

Powder

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

CAS No.:23239-36-3

Molecular Formula:C11H18ClNO2

Molecular Weight:231.72 g/mol

Availability:

In Stock

CAS No.:23239-36-3

Molecular Formula:C11H18ClNO2

Molecular Weight:231.72 g/mol

Availability:

In Stock

CAS No.:92-06-8

Molecular Formula:C18H14

Molecular Weight:230.3 g/mol

Availability:

In Stock

CAS No.:92-06-8

Molecular Formula:C18H14

Molecular Weight:230.3 g/mol

Availability:

In Stock

CAS No.:119673-08-4

Molecular Formula:C33H34Cl2N4O7

Molecular Weight:669.5 g/mol

Availability:

In Stock

CAS No.:119673-08-4

Molecular Formula:C33H34Cl2N4O7

Molecular Weight:669.5 g/mol

Availability:

In Stock

CAS No.:620-71-3

Molecular Formula:C9H11NO

Molecular Weight:149.19 g/mol

Availability:

In Stock

CAS No.:620-71-3

Molecular Formula:C9H11NO

Molecular Weight:149.19 g/mol

Availability:

In Stock

CAS No.:54388-56-6

Molecular Formula:C32H16AgN8-2

Molecular Weight:620.4 g/mol

Availability:

In Stock

CAS No.:54388-56-6

Molecular Formula:C32H16AgN8-2

Molecular Weight:620.4 g/mol

Availability:

In Stock

© 2025 Smolecule Inc. All rights reserved.

© 2025 Smolecule Inc. All rights reserved.

| Compound | Structure Type | Biological Activity | Unique Features | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Daurichromenic Acid | Meroterpenoid | Anti-HIV, anti-inflammatory | Synthesized from grifolic acid | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Grifolic Acid | Meroterpenoid | Phytotoxic | Precursor to daurichromenic acid | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Hongoquercin A | Phenolic | Antibacterial | Derived from methylated forms of DCA | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Rhododaurichromanic Acid A/B | Chromene | Anti-HIV | Formed via photo

Molecular Formula and Stereochemical FeaturesDaurichromenic acid represents a complex meroterpenoid natural product with the molecular formula C₂₃H₃₀O₄ and a molecular weight of 370.48 g/mol [1] [2] [3]. The compound is characterized by its unique hybrid structure that combines an orsellinic acid-derived chromene core with a farnesyl terpenoid side chain [8]. The complete International Union of Pure and Applied Chemistry nomenclature for this compound is (2S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-5-hydroxy-2,7-dimethylchromene-6-carboxylic acid [1] [3]. The stereochemical architecture of daurichromenic acid features a 2H-chromene ring system bearing multiple chiral centers [40] [41]. The absolute configuration has been established as (2S) at the chromene carbon, with the farnesyl side chain adopting an (E)-configuration at the C-3 position [1] [20] [40]. The molecule contains a quaternary carbon center at C-2 of the chromene ring, which bears both a methyl group and the farnesyl-derived side chain [8] [9].

The stereochemical features of daurichromenic acid have been definitively established through a combination of nuclear magnetic resonance spectroscopy, electronic circular dichroism calculations, and vibrational circular dichroism studies [40] [41]. The natural product exists as an optically active compound, with the (+)-enantiomer being the form isolated from Rhododendron dauricum [20] [40]. Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Ultraviolet-Visible)Nuclear Magnetic Resonance SpectroscopyThe ¹H nuclear magnetic resonance spectrum of daurichromenic acid in deuterated chloroform exhibits characteristic signals that confirm its structural assignment [8] [10] [22]. The spectrum displays a distinctive chelated hydroxyl proton at δ 11.97 ppm, indicating strong intramolecular hydrogen bonding between the phenolic hydroxyl and the adjacent carboxyl group [17] [22]. The chromene protons appear at δ 6.72 ppm (H-3, doublet, J = 10 Hz) and δ 5.47 ppm (H-4, doublet, J = 10.2 Hz), characteristic of the α,β-unsaturated system within the chromene ring [22].

The ¹³C nuclear magnetic resonance spectrum provides comprehensive structural information with signals distributed across the aliphatic, aromatic, and carbonyl regions [8] [22]. The carboxylic acid carbon resonates at approximately δ 176.3 ppm, while the phenolic carbons appear in the range of δ 157.9-161.5 ppm [22]. The chromene quaternary carbon (C-2) is observed at δ 79.8-81.0 ppm, and the farnesyl chain carbons display characteristic signals between δ 14.4-42.1 ppm [22]. Mass SpectrometryElectrospray ionization mass spectrometry of daurichromenic acid produces a molecular ion peak at m/z 371.5 [M + H]⁺ in positive mode, confirming the molecular weight of 370.48 g/mol [8] [17]. High-resolution mass spectrometry provides an accurate mass determination of m/z 370.2144 for the molecular ion [M]⁺, which corresponds precisely to the calculated mass for C₂₃H₃₀O₄ [22]. Tandem mass spectrometry reveals characteristic fragmentation patterns, including the loss of the farnesyl chain and formation of orsellinic acid-derived fragments [21].

Ultraviolet-Visible SpectroscopyThe ultraviolet-visible absorption spectrum of daurichromenic acid exhibits two distinct absorption maxima characteristic of the chromene chromophore [13]. The primary absorption maximum occurs at λ 324 nm with a shoulder at 296 nm, attributed to π→π* transitions within the extended conjugated system [13]. A secondary absorption maximum is observed at λ 217 nm with a shoulder at 240 nm, corresponding to high-energy electronic transitions [13].

The compound exhibits notable fluorescence properties, displaying blue autofluorescence when exposed to ultraviolet radiation at 365 nm [9]. This fluorescent characteristic has been exploited for tissue localization studies, revealing that daurichromenic acid accumulates specifically in the glandular scales of Rhododendron dauricum leaves [9]. Comparative Analysis with Related MeroterpenoidsDaurichromenic acid belongs to the broader class of meroterpenoids, which are characterized by their hybrid polyketide-terpenoid structures [14] [15] [16]. Within this family, several structurally related compounds share common biosynthetic origins and structural motifs with daurichromenic acid [34] [35] [38]. Structural RelationshipsGrifolic acid serves as the immediate biosynthetic precursor to daurichromenic acid, differing only in the absence of the chromene ring cyclization [9] [34] [38]. Both compounds share the identical molecular formula C₂₃H₃₀O₄ and molecular weight, but grifolic acid exists as a linear meroterpenoid with the orsellinic acid and farnesyl moieties connected through an ester linkage [34] [38]. The conversion of grifolic acid to daurichromenic acid occurs through an oxidative cyclization reaction catalyzed by daurichromenic acid synthase [9] [39]. Hongoquercin A represents a cyclized derivative of daurichromenic acid, featuring a tricyclic fused ring system generated through intramolecular cyclization reactions [8] [35]. This compound maintains the same molecular formula as daurichromenic acid but exhibits a more rigid structural framework due to additional ring formation [8].

Mechanistic DistinctionsThe biosynthetic pathway leading to daurichromenic acid demonstrates unique enzymatic specificity compared to related meroterpenoid systems [9] [38]. Daurichromenic acid synthase exhibits strict substrate specificity for grifolic acid, catalyzing a stereoselective oxidative cyclization that proceeds without rearrangement of the farnesyl chain geometry [9]. This contrasts with cannabinoid synthases, which catalyze more complex rearrangement reactions during cyclization [9]. The physicochemical properties of daurichromenic acid reflect its unique structural features within the meroterpenoid family [18] [19]. The predicted boiling point of 503.7 ± 50.0°C and density of 1.092 ± 0.06 g/cm³ are consistent with the molecular weight and structural complexity of the compound [18]. The predicted pKa value of 3.05 ± 0.40 reflects the acidic nature of the carboxyl group, which is influenced by the electron-withdrawing effects of the aromatic ring system [18]. The biosynthesis of daurichromenic acid proceeds through a sequential pathway involving two primary precursor molecules: orsellinic acid and grifolic acid [1] [2]. Orsellinic acid (C₈H₈O₄, molecular weight 168.15 Da) serves as the initial polyketide precursor in the biosynthetic pathway [2] [3]. This aromatic compound is synthesized through polyketide formation catalyzed by a specialized enzyme designated orcinol synthase [2] [3]. The orcinol synthase identified in Rhododendron dauricum represents a novel class of plant type III polyketide synthase that generates acetate-derived aromatic tetraketides [2] [3]. This enzyme exhibits unique characteristics compared to other plant polyketide synthases, demonstrating relatively low sequence identities and distinctive active site amino acid composition [2]. The bacterially expressed recombinant orcinol synthase preferentially accepts acetyl-coenzyme A as the starter substrate and produces orcinol as the major reaction product, along with four minor products including orsellinic acid [2] [3]. Grifolic acid (C₂₃H₂₈O₄, molecular weight 368.47 Da) functions as the immediate meroterpenoid precursor for daurichromenic acid biosynthesis [1] [4]. This compound is formed through the prenylation of orsellinic acid, specifically through the attachment of a farnesyl diphosphate moiety to the C-3 position of the orsellinic acid skeleton [4] [5]. The prenylation reaction is catalyzed by an aromatic farnesyltransferase designated RdPT1, which demonstrates strict substrate specificity for orsellinic acid as the prenyl acceptor [4] [5] [6]. The isoprenoid moiety of grifolic acid is derived from the 2-C-methyl-d-erythritol-4-phosphate pathway that operates within plastids [4] [5]. RdPT1 exhibits relaxed specificity for prenyl donor structures, accepting not only farnesyl diphosphate but also geranyl and geranylgeranyl diphosphates with modest efficiency to synthesize prenyl chain analogs of grifolic acid [4] [5] [6]. This broad substrate specificity represents a unique catalytic feature of RdPT1 that distinguishes it from other secondary metabolic aromatic prenyltransferases in plants [4] [5]. Phytochemical analysis of Rhododendron dauricum young leaves has confirmed the presence of multiple meroterpenoid constituents, including cannabigerorcinic acid (3-geranyl orsellinic acid) and 3-geranylgeranyl orsellinic acid as minor components alongside grifolic acid [1]. These findings demonstrate that the plant produces meroterpenoids with C₁₀, C₁₅, and C₂₀ isoprenoid moieties, reflecting the substrate flexibility of the biosynthetic enzymes [1]. Role of Daurichromenic Acid Synthase (RdFADOX1)Daurichromenic acid synthase, identified as RdFADOX1, represents a novel flavoprotein oxidase that catalyzes the stereoselective oxidative cyclization of grifolic acid to produce daurichromenic acid [1] [7]. This enzyme belongs to the vanillyl alcohol oxidase family of flavoproteins and shares structural and functional similarities with cannabinoid synthases from Cannabis sativa [1] [8]. Molecular Structure and CharacteristicsRdFADOX1 encodes a 533-amino acid polypeptide with a theoretical molecular weight of 57.2 kilodaltons for the mature protein after signal peptide cleavage [1]. The enzyme contains an amino-terminal signal peptide of 24 amino acids, resulting in a mature protein of 509 amino acids [1]. Multiple sequence alignment reveals moderate homologies (40% to 50%) with functionally characterized plant flavin adenine dinucleotide oxidases, including tetrahydrocannabinolic acid synthase, berberine bridge enzyme, and AtBBE-like15 [1]. The primary structure of RdFADOX1 contains a flavin adenine dinucleotide-binding domain 4 (pfam01565) in its amino-terminal half [1]. Critically, the enzyme possesses conserved amino acid residues at histidine-112 and cysteine-175 that form a bicovalent linkage to the flavin adenine dinucleotide isoalloxazine ring [1] [9]. This bicovalent attachment, characterized as a 6-S-cysteinyl,8α-N1-histidyl linkage, is essential for proper cofactor binding and enzymatic function [1] [9]. Enzymatic Properties and Reaction MechanismDaurichromenic acid synthase catalyzes the oxidative cyclization reaction according to the stoichiometry: grifolic acid + O₂ → daurichromenic acid + H₂O₂ [1] [10]. The enzyme exhibits remarkable catalytic efficiency with a kcat/Km value of 5.61 s⁻¹ μM⁻¹ for grifolic acid, which is more than 1,000-fold higher than those reported for cannabinoid synthases [1]. The reaction mechanism involves the formation of a chromene ring through stereoselective oxidative cyclization of the farnesyl moiety [1] [8] [10]. Unlike cytochrome P450-type cyclases, daurichromenic acid synthase operates as a soluble protein and does not require exogenously added cofactors for the reaction [1] [8]. The enzyme absolutely requires molecular oxygen as the final electron acceptor, with hydrogen peroxide produced in equimolar quantities to daurichromenic acid [1]. Biochemical analysis indicates that the oxidative reaction proceeds through an ionic intermediate rather than radical species, as demonstrated by the lack of inhibition by radical trap agents such as 2-methyl-2-nitrosopropane and N-acetyl-cysteine [1]. The enzyme demonstrates strict substrate specificity, requiring the carboxyl group of grifolic acid for substrate recognition, as evidenced by its inability to accept grifolin (the decarboxylated form of grifolic acid) as a substrate [1]. Substrate Specificity and Product FormationRdFADOX1 exhibits remarkable stereospecificity, producing (+)-daurichromenic acid as the predominant reaction product with an enantiomeric excess value of approximately 92% [1]. The enzyme can also accept prenyl chain analogs of grifolic acid, including cannabigerorcinic acid (3-geranyl orsellinic acid) and 3-geranylgeranyl orsellinic acid, albeit with reduced catalytic efficiency [1]. When cannabigerorcinic acid serves as substrate, the enzyme produces cannabichromeorcinic acid with a Km value more than 50-fold higher than that for grifolic acid, indicating significantly reduced substrate affinity [1]. With 3-geranylgeranyl orsellinic acid, the kcat value is markedly reduced while the K_m value remains comparable to grifolic acid, suggesting that while this substrate binds adequately, it undergoes cyclization less efficiently [1]. Localization in Glandular Scales of Rhododendron dauricumThe biosynthesis and accumulation of daurichromenic acid occur specifically within the glandular scales of Rhododendron dauricum young leaves [1] [11] [12]. These specialized epidermal structures represent multicellular organs consisting of a stalk attached to the leaf epidermis and a circular-shaped expanded cap composed of central cells, inner rim cells, and outer rim cells [1]. Tissue-Specific Expression and Enzyme DistributionSemiquantitative reverse transcription polymerase chain reaction analysis demonstrates that the RdFADOX1 gene is expressed predominantly in glandular scales compared to scale-removed young leaves [1]. This tissue-specific expression pattern correlates directly with the previously reported distribution of daurichromenic acid content in different plant tissues [1]. Oxidative Cyclization and StereoselectivityThe oxidative cyclization catalyzed by daurichromenic acid synthase represents a sophisticated enzymatic transformation that involves the stereoselective formation of a chromene ring from the farnesyl moiety of grifolic acid [1] [10] [13]. This reaction exemplifies the complex interplay between flavin-dependent oxidation and precise stereochemical control in natural product biosynthesis. Mechanism of Oxidative CyclizationThe oxidative cyclization proceeds through a flavin adenine dinucleotide-dependent mechanism that utilizes molecular oxygen as the terminal electron acceptor [1] [14] [15]. The reaction initiates with the reduction of the covalently bound flavin adenine dinucleotide cofactor by the substrate, followed by reoxidation through interaction with molecular oxygen [14] [16]. This process generates hydrogen peroxide as a stoichiometric byproduct, confirming the oxidative nature of the transformation [1]. The cyclization mechanism involves the formation of reactive intermediates that facilitate the intramolecular cyclization of the farnesyl chain [1] [10]. Unlike radical-mediated processes, the reaction proceeds through ionic intermediates, as demonstrated by the lack of inhibition by radical scavengers [1]. The stereoselective nature of the cyclization suggests precise positioning of the substrate within the enzyme active site, enabling controlled formation of the chromene ring with defined stereochemistry [1]. Homology modeling studies based on the crystal structure of tetrahydrocannabinolic acid synthase reveal significant differences in active site residues between daurichromenic acid synthase and related enzymes [1]. For example, tyrosine-484, which functions as the general base in tetrahydrocannabinolic acid synthase, is replaced by cysteine-477 in daurichromenic acid synthase [1]. These amino acid substitutions likely contribute to the unique substrate coordination and catalytic processes that determine the stereochemical outcome of the cyclization reaction [1]. Flavin Adenine Dinucleotide Cofactor FunctionThe bicovalent attachment of flavin adenine dinucleotide through histidine-112 and cysteine-175 residues plays crucial roles in the oxidative cyclization mechanism [1] [9] [17]. This unusual cofactor linkage, characterized as a 6-S-cysteinyl,8α-N1-histidyl modification, significantly influences the redox potential and catalytic properties of the enzyme [9] [17]. Studies on related bicovalent flavoenzymes demonstrate that both covalent linkages contribute additively to enhance the flavin redox potential [9]. The 6-S-cysteinyl linkage increases the redox potential by approximately 50 millivolts, while the 8α-N1-histidyl linkage provides similar enhancement [9]. This elevated redox potential facilitates the oxidation of grifolic acid and drives the subsequent cyclization reaction [9] [17]. The covalent flavin attachment also ensures proper cofactor positioning and stability within the enzyme active site [9]. The bicovalent linkage creates a well-organized flavin adenine dinucleotide-binding cavity that maintains the cofactor in the optimal orientation for substrate binding and oxidation [9]. This structural organization is essential for the stereoselective cyclization, as it positions the farnesyl moiety for controlled intramolecular reaction [1]. Stereoselective Product FormationDaurichromenic acid synthase demonstrates remarkable stereoselectivity, producing (+)-daurichromenic acid with an enantiomeric excess of approximately 92% [1]. This high degree of stereochemical control reflects the precise three-dimensional organization of the enzyme active site and the specific interactions between the enzyme and substrate during the cyclization process [1]. The stereoselective cyclization involves the formation of a chromene ring through a mechanism that controls both the regiochemistry and stereochemistry of bond formation [1] [18]. The enzyme active site provides a chiral environment that favors the formation of one enantiomer over the other, likely through specific amino acid residues that interact with different portions of the substrate molecule [1]. Comparative analysis with cannabinoid synthases reveals similarities in the overall cyclization strategy but differences in the specific stereochemical outcomes [1] [8]. While cannabinoid synthases also catalyze oxidative cyclization of prenyl groups, they produce different ring systems and stereoisomers, reflecting the distinct active site architectures and substrate-binding modes [1] [8]. Substrate Specificity and Cyclization EfficiencyThe stereoselectivity of daurichromenic acid synthase extends to its recognition of different prenyl chain lengths, though with varying efficiency [1]. The enzyme preferentially cyclizes the farnesyl group of grifolic acid, but can also accommodate geranyl and geranylgeranyl chains to produce structural analogs [1]. The kinetic analysis reveals that prenyl chain length significantly affects both substrate binding and cyclization efficiency [1]. Cannabigerorcinic acid (with a geranyl chain) exhibits a K_m value more than 50-fold higher than grifolic acid, indicating reduced substrate affinity [1]. Conversely, 3-geranylgeranyl orsellinic acid shows comparable binding affinity but reduced turnover rate, suggesting that the longer prenyl chain impedes the cyclization process [1]. These substrate specificity patterns reflect the optimization of the enzyme active site for the natural farnesyl substrate while maintaining some flexibility for related structures [1]. The stereoselective cyclization mechanism ensures that even with alternative substrates, the enzyme maintains control over the stereochemical outcome of the reaction [1]. XLogP3 6.7

Appearance

Powder

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

CAS No.:23239-36-3

Molecular Formula:C11H18ClNO2

Molecular Weight:231.72 g/mol

Availability:

In Stock

CAS No.:92-06-8

Molecular Formula:C18H14

Molecular Weight:230.3 g/mol

Availability:

In Stock

CAS No.:119673-08-4

Molecular Formula:C33H34Cl2N4O7

Molecular Weight:669.5 g/mol

Availability:

In Stock

CAS No.:620-71-3

Molecular Formula:C9H11NO

Molecular Weight:149.19 g/mol

Availability:

In Stock

CAS No.:54388-56-6

Molecular Formula:C32H16AgN8-2

Molecular Weight:620.4 g/mol

Availability:

In Stock

© 2025 Smolecule Inc. All rights reserved.

|